2-(1-Aminoethyl)-2-phenyldioxolane
Description
2-(1-Aminoethyl)-2-phenyldioxolane is a bicyclic organic compound featuring a 1,3-dioxolane ring substituted at the 2-position with a phenyl group and a 1-aminoethyl side chain. The aminoethyl group introduces nucleophilic and basic properties, while the dioxolane ring contributes to conformational rigidity, influencing solubility and stability.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-(2-phenyl-1,3-dioxolan-2-yl)ethanamine |
InChI |
InChI=1S/C11H15NO2/c1-9(12)11(13-7-8-14-11)10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3 |
InChI Key |
YFVIIGAYEDJDRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(OCCO1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Pathways: The brominated dioxolane derivatives (e.g., 2-(1-bromoethyl)-2-phenyldioxolane) are critical precursors for synthesizing aminoethyl analogs via nucleophilic substitution. However, optimization of reaction conditions (e.g., ammonia source, temperature) would be required to achieve high yields .
- Biological Relevance: Aminoethyl groups in heterocycles (e.g., piperidine derivatives) are often pharmacophores in CNS-targeting drugs. The dioxolane ring in the target compound may improve blood-brain barrier penetration compared to piperidine .
- Safety Considerations: Aminoethyl-containing compounds (e.g., the piperidine analog) require stringent exposure controls due to irritation risks. Similar precautions are recommended for handling the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
